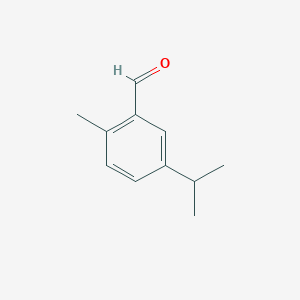

5-Isopropyl-2-methyl-benzaldehyde

Overview

Description

5-Isopropyl-2-methyl-benzaldehyde, also known as p-isopropylbenzaldehyde or PIBAL, is an organic compound with a yellowish color and a strong floral odor. It is widely used in the fragrance industry as a key ingredient in perfumes and other scented products. In recent years, PIBAL has also gained attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The precise mechanism of action of PIBAL in these therapeutic applications is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, PIBAL may inhibit the activity of enzymes involved in the synthesis of fungal cell walls, leading to fungal growth inhibition. In the case of anti-inflammatory effects, PIBAL may inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Biochemical And Physiological Effects

In addition to its therapeutic potential, PIBAL has been shown to have a range of biochemical and physiological effects. For example, PIBAL has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties and may be protective against oxidative stress. Additionally, PIBAL has been shown to modulate the activity of ion channels in the brain, which may have implications for its use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of PIBAL for use in lab experiments include its relative ease of synthesis and its low toxicity. However, PIBAL can be difficult to handle due to its strong odor and volatility, and it may require specialized equipment for use in certain experiments. Additionally, the precise mechanism of action of PIBAL in various therapeutic applications is not fully understood, which may limit its usefulness in some contexts.

Future Directions

There are several potential future directions for research on PIBAL. One area of interest is the development of PIBAL-based antifungal agents, which may be useful in the treatment of fungal infections. Another area of interest is the use of PIBAL as a potential treatment for Alzheimer's disease, given its ability to inhibit acetylcholinesterase activity. Additionally, further research is needed to elucidate the precise mechanism of action of PIBAL in various therapeutic applications, which may inform the development of more effective treatments.

Scientific Research Applications

PIBAL has been studied for its potential use in a variety of therapeutic applications, including as an antifungal agent, an anti-inflammatory agent, and a treatment for Alzheimer's disease. In one study, PIBAL was shown to inhibit the growth of several strains of fungi, including Candida albicans and Aspergillus niger. In another study, PIBAL was found to have anti-inflammatory effects in a mouse model of acute lung injury. Additionally, PIBAL has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the development of Alzheimer's disease.

properties

CAS RN |

1866-03-1 |

|---|---|

Product Name |

5-Isopropyl-2-methyl-benzaldehyde |

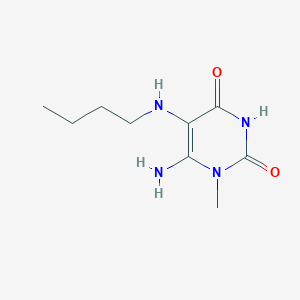

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H14O/c1-8(2)10-5-4-9(3)11(6-10)7-12/h4-8H,1-3H3 |

InChI Key |

MHYUKGZOUHPXRQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(C)C)C=O |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)C=O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.